molecular formula C18H19N5O2 B5781363 Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B5781363
M. Wt: 337.4 g/mol
InChI Key: XSIIPXGWZJIDGV-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Properties

IUPAC Name

ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-25-16(24)14-9-19-17(20-12(14)4)23-18-21-11(3)13-7-6-10(2)8-15(13)22-18/h6-9H,5H2,1-4H3,(H,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIIPXGWZJIDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=NC(=C3C=CC(=CC3=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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